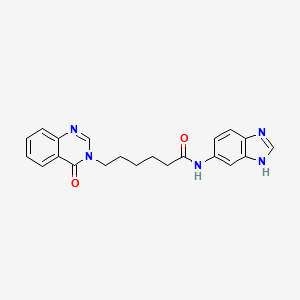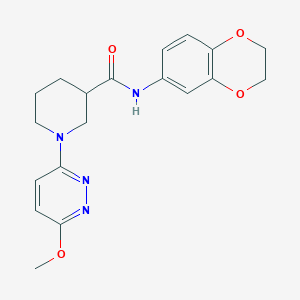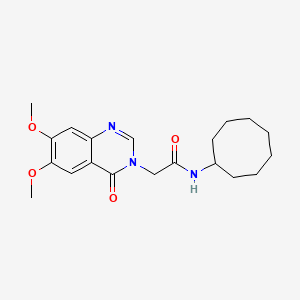![molecular formula C22H20ClFN2O2S B10987313 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10987313.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of a piperidine and a thiazole ring. Let’s break it down:
Piperidine Ring: The piperidine moiety consists of a six-membered ring containing one nitrogen atom. It’s a common structural motif found in various pharmaceuticals and natural products.
Thiazole Ring: The thiazole ring, on the other hand, is a five-membered heterocycle containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities.
Preparation Methods
Synthetic Routes::
-
Haloperidol Metabolite I: 4-(4-Chlorophenyl)-4-hydroxypiperidine . It can be synthesized via various routes, but one common method involves the reaction of 4-chlorobenzaldehyde with piperidine followed by reduction of the resulting imine. The hydroxyl group is introduced through subsequent oxidation.
-
Thiazole Synthesis: : To incorporate the thiazole ring, we can start with 2-(2-fluorophenyl)-1,3-thiazol-4-carbaldehyde (a precursor). This aldehyde reacts with an appropriate amine (such as piperidine) to form the desired compound.
Industrial Production:: The industrial-scale production of this compound typically involves optimized synthetic routes, purification, and quality control.
Chemical Reactions Analysis
Reduction: The imine reduction step during synthesis.
Oxidation: Formation of the hydroxyl group.
Substitution: Incorporation of the thiazole ring.
Common reagents include reducing agents (such as sodium borohydride ), oxidizing agents (like chromium trioxide ), and thiazole-forming reagents (such as thiourea ).
Scientific Research Applications
Medicine: Investigated for potential antipsychotic or neuroprotective effects.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with receptors or enzymes.
Industry: May find applications in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or modulation of signaling pathways.
Comparison with Similar Compounds
Haloperidol: A related compound used as an antipsychotic.
1-(pyridin-4-yl)ethan-1-one: A structurally distinct compound with its own unique properties
Properties
Molecular Formula |
C22H20ClFN2O2S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C22H20ClFN2O2S/c23-16-7-5-15(6-8-16)22(28)9-11-26(12-10-22)20(27)13-17-14-29-21(25-17)18-3-1-2-4-19(18)24/h1-8,14,28H,9-13H2 |
InChI Key |
IKQVLOATUHGICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10987230.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)

![N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10987240.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10987248.png)
![5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B10987274.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B10987277.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10987280.png)

![methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10987287.png)
![N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987288.png)


![1-cyclopentyl-N-(2-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10987304.png)
